Ammonium magnesium arsenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

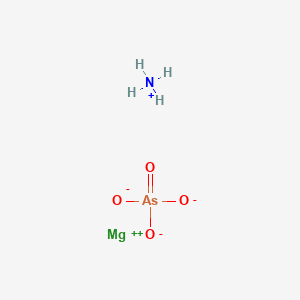

Structure

2D Structure

Properties

IUPAC Name |

azanium;magnesium;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Mg.H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);;1H3/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQUCFATSFCBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][As](=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH4MgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163374 | |

| Record name | Ammonium magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14644-70-3 | |

| Record name | Ammonium magnesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM MAGNESIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IY0HGG374 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Magnesium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium magnesium arsenate, with a primary focus on its hexahydrated form, NH₄MgAsO₄·6H₂O, also known as arsenstruvite. This compound is of significant interest in analytical chemistry for the gravimetric determination of arsenic and magnesium, as well as in environmental remediation for the removal of arsenic from aqueous solutions.[1][2] Its structural similarity to struvite (NH₄MgPO₄·6H₂O), a compound with applications in fertilizer production and wastewater treatment, further underscores its scientific importance.[1][3]

Synthesis of this compound Hexahydrate

The synthesis of this compound hexahydrate is primarily achieved through a controlled precipitation reaction in an aqueous solution. The key to obtaining a pure, crystalline product is the careful control of reactant concentrations, pH, and temperature. The ideal stoichiometric molar ratio of magnesium (Mg²⁺), ammonium (NH₄⁺), and arsenate (AsO₄³⁻) for the formation of the compound is 1:1:1.[4]

Experimental Protocol:

A reliable method for the synthesis of this compound hexahydrate can be adapted from the well-established protocols for its phosphate analogue, struvite.[3][5][6]

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Disodium hydrogen arsenate (Na₂HAsO₄) or a soluble arsenate salt

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of magnesium chloride hexahydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of disodium hydrogen arsenate by dissolving the appropriate amount in deionized water.

-

Prepare a 1.0 M solution of ammonium chloride.

-

-

Precipitation:

-

In a beaker, combine equal volumes of the magnesium chloride and ammonium chloride solutions.

-

Slowly add the disodium hydrogen arsenate solution to the magnesium and ammonium chloride mixture while stirring continuously.

-

A white precipitate of this compound hexahydrate will begin to form.

-

-

pH Adjustment:

-

Monitor the pH of the suspension. The formation of crystalline this compound is favored in a slightly alkaline environment.

-

Slowly add ammonia solution or sodium hydroxide dropwise to adjust the pH of the solution to approximately 9-10.[6] This pH range promotes the complete precipitation of the desired product.

-

-

Digestion and Crystallization:

-

Continue stirring the suspension at room temperature for a period of 1 to 2 hours. This "digestion" period allows for the growth of larger, more uniform crystals.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the collected crystals several times with small portions of cold deionized water to remove any soluble impurities.

-

Finally, wash the crystals with a suitable organic solvent, such as ethanol or acetone, to facilitate drying.

-

-

Drying:

-

Dry the purified crystals in a desiccator over a suitable desiccant or in a low-temperature oven (below 40°C) to avoid dehydration.

-

Synthesis Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound hexahydrate.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying the crystalline phases present in a material and for determining its crystal structure. This compound hexahydrate has an orthorhombic crystal system and is isostructural with struvite.[1][4]

Experimental Protocol:

-

Sample Preparation: The dried, synthesized powder is gently ground to a fine, homogeneous powder using an agate mortar and pestle. The powder is then mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 70° with a step size of 0.02° and a scan speed of 2°/minute.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to confirm the phase identity.

Expected Results:

The XRD pattern should exhibit sharp, well-defined peaks, indicating a crystalline material. The peak positions and relative intensities should match the standard pattern for this compound hexahydrate.

| Quantitative XRD Data (Illustrative, based on isostructural struvite) | |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| Lattice Parameters | a ≈ 6.9 Å, b ≈ 6.1 Å, c ≈ 11.2 Å |

Note: The lattice parameters are illustrative and based on the phosphate analog, struvite. Precise values for arsenstruvite should be determined experimentally.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups present in the molecule.

Experimental Protocol (FTIR):

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Experimental Protocol (Raman):

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Collection: The Raman spectrum is collected over a specific wavenumber range, and the laser power and acquisition time are optimized to obtain a good signal-to-noise ratio.

Expected Results:

The FTIR and Raman spectra will show characteristic absorption and scattering bands corresponding to the vibrations of the arsenate (AsO₄³⁻) and ammonium (NH₄⁺) ions, as well as the water of hydration (H₂O).

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Illustrative) |

| O-H stretching (water) | 3000 - 3600 |

| N-H stretching (ammonium) | 2800 - 3200 |

| H-O-H bending (water) | ~1650 |

| N-H bending (ammonium) | ~1430 |

| As-O stretching (arsenate) | 800 - 900 |

| As-O bending (arsenate) | 300 - 500 |

Note: These are approximate ranges based on related arsenate and phosphate compounds.[7] The exact peak positions may vary.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound and the nature of its decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Data Collection: The sample is heated from room temperature to a high temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/minute) under a controlled atmosphere (e.g., nitrogen or air).

Expected Results:

The TGA curve will show distinct weight loss steps corresponding to the loss of water of hydration and ammonia, followed by the decomposition to magnesium pyroarsenate (Mg₂As₂O₇) at higher temperatures.[1] The DSC curve will show endothermic or exothermic peaks associated with these transitions.

| Decomposition Step | Approximate Temperature Range (°C) | Expected Weight Loss (%) |

| Dehydration (loss of 6 H₂O) | 50 - 250 | ~37.3% |

| Deammoniation (loss of NH₃) | 250 - 400 | ~5.9% |

| Formation of Mg₂As₂O₇ | > 400 | - |

Note: The temperature ranges are illustrative and can be influenced by factors such as heating rate and atmosphere.

Characterization Workflow Diagram:

Caption: Workflow for the characterization of synthesized this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hexahydrate is provided below.

| Property | This compound (NH₄MgAsO₄) | This compound Hexahydrate (NH₄MgAsO₄·6H₂O) |

| Molar Mass | 181.26 g/mol [8] | 289.35 g/mol [9] |

| Appearance | - | Colorless rhombic crystals[9] |

| Solubility in Water | - | 0.038 g/100 mL at 20°C[9] |

| Decomposition Temperature | - | Decomposes upon heating, with significant decomposition above 800°C[9] |

Logical Relationship Diagram

The synthesis and thermal decomposition of this compound can be represented by a logical relationship diagram.

Caption: Logical relationships in the synthesis and decomposition of this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth studies, researchers are encouraged to consult the cited literature and adapt the provided protocols to their specific experimental setups.

References

- 1. US4366128A - Removal of arsenic from aqueous solutions - Google Patents [patents.google.com]

- 2. icoel.dk [icoel.dk]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 14644-70-3 | Benchchem [benchchem.com]

- 5. matec-conferences.org [matec-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dst.gov.in [dst.gov.in]

- 9. This compound hexahydrate [chemister.ru]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Magnesium Arsenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium magnesium arsenate (NH₄MgAsO₄) is an inorganic double salt that has historically been of interest in analytical chemistry for the gravimetric determination of arsenic. This technical guide provides a comprehensive overview of its physical and chemical properties, including its more common hexahydrate form (NH₄MgAsO₄·6H₂O). Detailed experimental protocols for its synthesis and use in quantitative analysis are presented. While its direct application in drug development is limited due to the inherent toxicity of arsenic, this document explores related concepts such as arsenate biomineralization, which may be of interest to researchers in toxicology and environmental science.

Core Physical and Chemical Properties

This compound is a white crystalline solid.[1][2] It is sparingly soluble in water but dissolves in acidic solutions.[3] The compound is isostructural with its phosphate analogue, magnesium ammonium phosphate (struvite).[3] Due to its toxicity, handling of this compound requires stringent safety precautions.

Quantitative Data

The following tables summarize the key quantitative properties of both the anhydrous and hexahydrate forms of this compound.

Table 1: Physical and Chemical Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Chemical Formula | NH₄MgAsO₄ | [4] |

| Molecular Weight | 181.26 g/mol | [4][5] |

| Appearance | White crystalline powder | [1][2] |

| Solubility in Water | Sparingly soluble | [3] |

Table 2: Physical and Chemical Properties of this compound Hexahydrate

| Property | Value | Reference(s) |

| Chemical Formula | NH₄MgAsO₄·6H₂O | [6] |

| Molecular Weight | 289.354 g/mol | [6] |

| Appearance | Colorless rhombic crystals | [6] |

| Density | 1.93 g/cm³ (at 15°C) | [6] |

| Solubility in Water | 0.038 g/100 g (at 20°C) | [6] |

| Solubility in Ethanol | Insoluble | [6] |

| Decomposition Temperature | Decomposes upon heating. Ignition to magnesium pyroarsenate (Mg₂As₂O₇) occurs at high temperatures. | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the laboratory synthesis of this compound hexahydrate and its application in the gravimetric determination of arsenic. The synthesis is analogous to the precipitation of struvite.[7][8]

Synthesis of this compound Hexahydrate

This protocol describes the precipitation of this compound hexahydrate from a solution containing magnesium and ammonium ions upon the addition of an arsenate solution.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Disodium hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O)

-

Ammonia solution (NH₄OH), concentrated and dilute (1:4 v/v)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Preparation of Magnesia Mixture:

-

Dissolve 55 g of MgCl₂·6H₂O and 70 g of NH₄Cl in 650 mL of distilled water.

-

Add 350 mL of concentrated NH₄OH, mix thoroughly, and allow the solution to stand for several days.

-

If any precipitate forms, filter the solution before use.

-

-

Precipitation:

-

Prepare a solution of the arsenate salt by dissolving a known quantity of Na₂HAsO₄·7H₂O in 100 mL of distilled water in a beaker.

-

Acidify the arsenate solution slightly with a few drops of dilute hydrochloric acid.

-

Slowly add the magnesia mixture to the arsenate solution with constant stirring using a magnetic stirrer.

-

A white, crystalline precipitate of this compound hexahydrate will begin to form.

-

Continue adding the magnesia mixture until no further precipitation is observed.

-

Add concentrated NH₄OH dropwise until the solution is distinctly alkaline (pH ~8-9), which promotes complete precipitation.

-

-

Digestion and Filtration:

-

Allow the precipitate to stand for at least four hours, or preferably overnight, to ensure complete precipitation and crystal growth (digestion).

-

Set up a Buchner funnel with a pre-weighed piece of filter paper.

-

Decant the supernatant liquid through the filter.

-

Transfer the precipitate to the funnel and wash it several times with small portions of dilute ammonia solution (1:4 v/v) to remove soluble impurities.

-

-

Drying and Storage:

-

Carefully remove the filter paper with the precipitate and place it on a watch glass.

-

Dry the precipitate in a drying oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Store the dried this compound hexahydrate in a well-sealed container.

-

Gravimetric Determination of Arsenic

This protocol outlines the quantitative determination of arsenic in a soluble arsenate sample by precipitating it as this compound hexahydrate and then igniting it to magnesium pyroarsenate (Mg₂As₂O₇) for weighing.

Materials:

-

Soluble arsenate sample

-

Magnesia mixture (prepared as in section 2.1)

-

Concentrated and dilute ammonia solution (NH₄OH)

-

Dilute hydrochloric acid (HCl)

-

Distilled water

-

Beakers

-

Gooch crucible or porcelain filter crucible

-

Muffle furnace

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a suitable amount of the soluble arsenate sample and dissolve it in approximately 100 mL of distilled water in a beaker.

-

Add 10 mL of concentrated HCl and heat the solution.

-

-

Precipitation:

-

Slowly add the magnesia mixture to the hot sample solution with constant stirring until an excess is present.

-

Add concentrated NH₄OH with constant stirring until the solution is alkaline. A white precipitate of NH₄MgAsO₄·6H₂O will form.

-

Allow the solution to cool and then add an excess of concentrated NH₄OH (approximately one-third of the final solution volume).

-

-

Digestion and Filtration:

-

Let the precipitate stand for at least 12 hours.

-

Filter the precipitate through a pre-weighed Gooch or porcelain filter crucible.

-

Wash the precipitate with dilute NH₄OH solution until the filtrate is free of chloride ions (test with silver nitrate solution).

-

-

Drying and Ignition:

-

Dry the crucible and precipitate in an oven.

-

Place the crucible in a muffle furnace and gradually increase the temperature to approximately 800-900°C.

-

Maintain this temperature for at least one hour to ensure complete conversion of the precipitate to magnesium pyroarsenate (Mg₂As₂O₇).

-

-

Weighing and Calculation:

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible containing the magnesium pyroarsenate residue.

-

Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.

-

Calculate the percentage of arsenic in the original sample using the following formula:

% As = [(Weight of Mg₂As₂O₇ × Gravimetric Factor) / Weight of Sample] × 100

Gravimetric Factor (2As / Mg₂As₂O₇) = 149.84 / 310.45 = 0.4826

-

Visualizations

The following diagrams illustrate the experimental workflows and a related biological process.

Relevance to Drug Development and Research

Direct applications of this compound in drug development are nonexistent due to its high toxicity. Arsenic compounds, in general, are classified as human carcinogens.

However, understanding the chemistry of arsenates is crucial for toxicological studies and for research into bioremediation strategies. The process of biomineralization , for instance, is a key area of research where microorganisms can transform soluble, and therefore bioavailable, arsenate into less soluble and less toxic mineral forms.[9] This process often involves the microbial reduction of arsenate (As(V)) to arsenite (As(III)), which can then precipitate with other elements, such as sulfur, to form insoluble arsenic sulfide minerals.[10] This has implications for understanding how arsenic behaves in biological systems and for developing strategies to mitigate arsenic toxicity.

For drug development professionals, particularly those working on metal-based drugs or in areas of toxicology, the principles of metal ion precipitation and biotransformation, as exemplified by this compound chemistry, can provide valuable insights into the behavior of inorganic compounds in biological and environmental systems.

References

- 1. Arsenate-reducing bacteria - Wikipedia [en.wikipedia.org]

- 2. MAGNESIUM ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | 14644-70-3 | Benchchem [benchchem.com]

- 4. This compound | AsH4MgNO4 | CID 203535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound hexahydrate [chemister.ru]

- 7. Struvite Precipitation and Formation in Wastewater [struviteremoval.com]

- 8. run4life-project.eu [run4life-project.eu]

- 9. Arsenic and Microorganisms: Genes, Molecular Mechanisms, and Recent Advances in Microbial Arsenic Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

solubility of ammonium magnesium arsenate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium magnesium arsenate (NH₄MgAsO₄), with a focus on its behavior in various solvents, factors influencing its solubility, and detailed experimental protocols for its determination. This information is critical for professionals in fields ranging from analytical chemistry to materials science and environmental remediation.

Executive Summary

This compound, particularly in its hexahydrate form (NH₄MgAsO₄·6H₂O), is a sparingly soluble inorganic salt. Its low solubility in water, and especially in ammoniacal solutions, is a key characteristic that has been historically leveraged for the gravimetric determination of both magnesium and arsenic. The solubility of this compound is significantly influenced by the pH of the medium due to the protonation of the arsenate ion. While quantitative solubility data in a wide range of solvents is limited in publicly available literature, this guide synthesizes the existing knowledge and provides a robust framework for its experimental determination.

Quantitative Solubility Data

The available quantitative solubility data for this compound is primarily for its hexahydrate form in water. Data for other solvents is largely qualitative.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Water | H₂O | 20 | 0.038 | [1] |

| Ethanol | C₂H₅OH | - | Insoluble | [1] |

Note on Solubility Product (Ksp): The solubility product constant (Ksp) for this compound (MgNH₄AsO₄) can be calculated from its molar solubility in water. Based on the solubility of 0.038 g/100 mL for the hexahydrate, the molar solubility is approximately 1.3 x 10⁻³ mol/L.[2] This would yield a Ksp in the order of 2.2 x 10⁻⁹, assuming the dissociation into Mg²⁺, NH₄⁺, and AsO₄³⁻. For the related compound, magnesium arsenate (Mg₃(AsO₄)₂), the reported Ksp is 2.1 x 10⁻²⁰, indicating the general low solubility of magnesium arsenate salts.[3]

Factors Influencing Solubility

The solubility of this compound is not constant and is influenced by several factors, most notably pH and the presence of other ions.

Effect of pH

The pH of the solution is the most critical factor governing the solubility of this compound. The arsenate ion (AsO₄³⁻) can be protonated to form HAsO₄²⁻ and H₂AsO₄⁻ in acidic conditions.

-

Acidic Conditions (pH < 6.0): In acidic solutions, the equilibrium shifts towards the formation of HAsO₄²⁻ and H₂AsO₄⁻, significantly increasing the solubility of this compound as the concentration of the free arsenate ion (AsO₄³⁻) decreases.

-

Optimal Precipitation Range (pH 6.0 - 9.5): The stable solid phase of MgNH₄AsO₄ precipitates in this pH range, where the concentration of AsO₄³⁻ is sufficient to exceed the solubility product.[4] This is the basis for its use in gravimetric analysis.[5]

-

Alkaline Conditions (pH > 9.5): In highly alkaline solutions, while the arsenate ion is fully deprotonated, there is a risk of co-precipitation of magnesium hydroxide (Mg(OH)₂), which can interfere with the accurate determination of this compound's solubility and purity.[4][5]

Common Ion Effect

The solubility of this compound is reduced in solutions that already contain one of its constituent ions (Mg²⁺, NH₄⁺, or AsO₄³⁻), according to Le Chatelier's principle. This is why its solubility is particularly low in ammoniacal solutions, which are rich in NH₄⁺ ions.[5]

Presence of Other Ions

The presence of other ions in the solution can also affect the solubility of this compound. For instance, alkali salts may lead to increased errors in gravimetric analysis, suggesting a potential influence on solubility.[6]

Experimental Determination of Solubility

Due to the limited availability of comprehensive quantitative data, experimental determination of solubility under specific conditions is often necessary. The gravimetric method, analogous to that used for magnesium ammonium phosphate, is a reliable approach.

Principle

The principle of the gravimetric determination of solubility involves the precipitation of this compound from a solution under controlled conditions (primarily pH). The amount of dissolved substance at equilibrium is then determined by analyzing the supernatant or by the mass of the precipitate formed from a saturated solution.

Experimental Protocol: Gravimetric Method

This protocol outlines the steps for determining the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess of solid this compound hexahydrate to the solvent of interest in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

-

Separation of Solid and Liquid Phases:

-

Allow the solid to settle.

-

Carefully filter the supernatant through a pre-weighed, fine-porosity filter paper or a filtering crucible to separate the undissolved solid. It is crucial to maintain the temperature during filtration to prevent changes in solubility.

-

-

Analysis of the Supernatant:

-

Take a known volume or mass of the clear filtrate (the saturated solution).

-

The concentration of the dissolved arsenate can be determined using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) after appropriate dilution and acidification. This will provide a direct measure of the solubility.

-

-

Alternative: Analysis by Precipitation:

-

Prepare a solution with known concentrations of magnesium and arsenate ions.

-

Adjust the pH to the optimal range for precipitation (e.g., pH 9) by adding an ammonium hydroxide/ammonium chloride buffer.

-

Allow the precipitate of this compound to form and age.

-

Collect the precipitate by filtration using a pre-weighed filtering crucible.

-

Wash the precipitate with a dilute solution of the precipitating agent (e.g., dilute ammonium hydroxide) to remove any soluble impurities, followed by washing with ethanol and ether to facilitate drying.

-

Dry the precipitate to a constant weight at a suitable temperature. Note that the hexahydrate is not stable at high temperatures. For gravimetric analysis aiming for high accuracy, ignition to magnesium pyroarsenate (Mg₂As₂O₇) is an option.[5]

-

The mass of the precipitate can be used to calculate the amount of dissolved substance.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. This compound hexahydrate [chemister.ru]

- 2. m.youtube.com [m.youtube.com]

- 3. Solubility Product Constants for Solution at or near Room Temperature | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 14644-70-3 | Benchchem [benchchem.com]

- 6. Inorganic analysis - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Ammonium-Magnesium-Arsenate System

This technical guide provides a comprehensive overview of the ammonium-magnesium-arsenate system, with a focus on its phase behavior, synthesis, and the properties of its key compounds. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this chemical system.

Introduction

The ammonium-magnesium-arsenate system is of significant interest, particularly in the context of arsenic removal from aqueous solutions through precipitation. The formation of the sparingly soluble salt, ammonium magnesium arsenate (NH₄MgAsO₄), and its hydrated form, is a key aspect of this system's chemistry. Understanding the phase diagram and the conditions that govern the formation of different solid phases is crucial for applications in environmental remediation and analytical chemistry.

Key Compounds and Their Properties

The primary compounds of interest in this ternary system are this compound and magnesium arsenate. Their fundamental properties are summarized below.

This compound, often found in its hexahydrate form (NH₄MgAsO₄·6H₂O), is a double salt analogous to the well-known magnesium ammonium phosphate (struvite).[1] This compound, also referred to as arsenstruvite, is characterized by its low solubility in water, a property that is exploited for the precipitation of arsenic.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | NH₄MgAsO₄ | [1][3] |

| Molar Mass | 181.26 g/mol | [3][4] |

| Common Hydrate | NH₄MgAsO₄·6H₂O | [1][2] |

| Molar Mass (Hexahydrate) | 289.354 g/mol | [2] |

| Appearance (Hexahydrate) | Colorless rhombic crystals | [2] |

| Density (Hexahydrate) | 1.93 g/cm³ (at 15°C) | [2] |

| Solubility in Water (Hexahydrate) | 0.038 g/100 g of water (at 20°C) | [2][5] |

| Solubility in Ethanol | Insoluble | [2] |

Magnesium arsenate (Mg₃(AsO₄)₂) is another important compound within this system. It is a white, crystalline powder that is insoluble in water.[6][7] Its formation and stability are also critical to understanding the overall phase behavior.

Table 2: Physicochemical Properties of Magnesium Arsenate

| Property | Value | Reference |

| Chemical Formula | Mg₃(AsO₄)₂ | [6][7] |

| Molar Mass | 350.75 g/mol | [6][7] |

| Appearance | White crystals or powder | [6][7] |

| Solubility in Water | Insoluble | [6][7][8] |

Phase Equilibria and Thermodynamic Analysis

A study on the removal of arsenic from an ammonium molybdate solution by precipitation with a magnesium salt established the stability regions for different magnesium-arsenic compounds.[9] The key findings from this thermodynamic analysis are summarized below and illustrated in the accompanying diagram.

At a total ammonium concentration of 5 mol/L, a total arsenic concentration of 0.1 mol/L, and a total magnesium concentration of 0.12 mol/L, the following stable solid phases are observed at different pH ranges:[9]

-

pH 4.0 - 6.0: Magnesium hydrogen arsenate (MgHAsO₄) is the stable solid phase.

-

pH 6.0 - 9.5: this compound (MgNH₄AsO₄) is the stable solid phase.

-

pH 9.5 - 11.7: A mixture of this compound (MgNH₄AsO₄) and magnesium hydroxide (Mg(OH)₂) is stable.

-

pH > 11.7: Magnesium hydroxide (Mg(OH)₂) is the stable solid phase.

This indicates that a pH of around 9 is optimal for the selective precipitation of arsenic as this compound.[9]

Experimental Protocols

Detailed experimental protocols for the construction of a full phase diagram are not available. However, methods for the synthesis of the key compounds have been described.

The precipitation of this compound is a common method for arsenic removal. The following protocol is based on thermodynamic studies:[9]

-

Solution Preparation: An aqueous solution containing arsenic is prepared.

-

Reagent Addition: Magnesium salt (e.g., MgCl₂) and an ammonium salt are added to the arsenic-containing solution. A mole ratio of NH₄⁺:As of 8:1 and Mg²⁺:As of 1.5:1 has been shown to be effective.[9]

-

pH Adjustment: The pH of the solution is adjusted to approximately 9 using a suitable base (e.g., NaOH). This pH is critical for the selective precipitation of MgNH₄AsO₄.[9]

-

Precipitation and Recovery: The precipitate of MgNH₄AsO₄·6H₂O forms and is allowed to settle. The solid is then separated from the solution by filtration, washed, and dried.

Two primary methods for the synthesis of magnesium arsenate have been reported:[6]

Precipitation Method:

-

Solution Preparation: Prepare aqueous solutions of magnesium chloride (MgCl₂) and ammonium arsenate ((NH₄)₃AsO₄).

-

Mixing: Mix the two solutions under controlled pH conditions.

-

Recovery: The resulting precipitate of magnesium arsenate is recovered by filtration, washed to remove soluble impurities, and then dried.

Autoclave Method:

-

Reactant Slurry: A slurry of magnesium hydroxide (Mg(OH)₂) and arsenic acid (H₃AsO₄) is prepared in the presence of an alkali metal compound.

-

Hydrothermal Reaction: The mixture is heated in an autoclave at a temperature above the boiling point of water.

-

Product Formation: This method yields needle-like crystals of magnesium arsenate.

Thermal Decomposition

The thermal behavior of these compounds is important for their stability and potential transformations. While specific data for this compound is limited, studies on analogous compounds provide insights. The thermal decomposition of magnesium ammonium phosphate (struvite) involves the loss of water and ammonia upon heating to 100-120°C.[10] Similarly, ammonium-containing jarosites, when heated, decompose and can stabilize arsenic in the solid residue at temperatures above 700°C.[11] It is expected that this compound would also decompose upon heating, likely losing water and ammonia to form magnesium pyroarsenate or other related phases.

Conclusion

The ammonium-magnesium-arsenate system is primarily characterized by the formation of the sparingly soluble salt, this compound (NH₄MgAsO₄·6H₂O). While a complete phase diagram is not available, thermodynamic analysis has established the pH-dependent stability of the solid phases at room temperature, which is crucial for applications such as arsenic remediation. The synthesis of the key compounds can be achieved through controlled precipitation methods. Further research is needed to fully elucidate the temperature-composition phase diagram and the thermal decomposition pathways of this compound.

References

- 1. This compound | 14644-70-3 | Benchchem [benchchem.com]

- 2. This compound hexahydrate [chemister.ru]

- 3. This compound | AsH4MgNO4 | CID 203535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MAGNESIUM AMMONIUM ARSENATE | 14644-70-3 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Buy Magnesium arsenate | 10103-50-1 [smolecule.com]

- 7. Magnesium arsenate | Mg3(AsO4)2 | CID 24943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MAGNESIUM ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

A Technical Guide to Ammonium Magnesium Arsenate: From Synthetic Compound to a Hypothetical Mineral

For Researchers, Scientists, and Drug Development Professionals

While a naturally occurring mineral form of pure ammonium magnesium arsenate has not been officially recognized in mineralogical literature, its synthetic counterpart is a well-documented compound. This technical guide explores the properties of the synthetic form, investigates the potential for a natural analogue by examining the isostructural phosphate mineral struvite, and outlines the experimental protocols necessary for the identification and characterization of such a potential new mineral.

The Synthetic Compound: this compound

This compound, with the chemical formula Mg(NH₄)AsO₄, is primarily known as a crystalline precipitate in analytical chemistry. It is formed in the quantitative analysis of arsenic. The precipitation of this compound allows for the separation and subsequent determination of arsenic content in a sample.[1] Upon ignition, this compound is converted to magnesium pyroarsenate (Mg₂As₂O₇).[2]

Table 1: Physicochemical Properties of Synthetic this compound

| Property | Value |

|---|---|

| Molecular Formula | AsH₄MgNO₄[3] |

| Molecular Weight | 181.26 g/mol [3] |

| CAS Number | 14644-70-3[3] |

| Canonical SMILES | [NH4+].[Mg+2].[O-]--INVALID-LINK--([O-])[O-][4] |

| InChI Key | MIIQUCFATSFCBP-UHFFFAOYSA-L[4] |

Struvite: The Phosphate Analogue and a Model for a Natural Arsenate Mineral

The potential for a natural this compound mineral can be inferred from the existence of its phosphate analogue, struvite. Struvite, (NH₄)Mg(PO₄)·6H₂O, is an ammonium magnesium phosphate mineral that is isostructural with other members of the struvite group.[5][6] In mineralogy, it is common for arsenate (AsO₄³⁻) to substitute for phosphate (PO₄³⁻) in crystal structures due to their similar size and charge. Therefore, the mineralogical properties of struvite provide a strong predictive model for a hypothetical arsenate counterpart.

Table 2: Mineralogical Data for Struvite

| Property | Value |

|---|---|

| Chemical Formula | (NH₄)Mg(PO₄)·6H₂O[5] |

| Crystal System | Orthorhombic[5] |

| Space Group | Pmn2₁[7] |

| Cell Parameters | a = 6.945Å, b = 6.138Å, c = 11.218Å[5] |

| Density | 1.711 g/cm³[5] |

| Hardness (Mohs) | 1.5 - 2[5] |

| Lustre | Vitreous[5] |

| Color | Colorless, white, yellowish, brownish[5] |

| Streak | White[5] |

| Optical Properties | Biaxial (+)[7] |

| Refractive Indices | nα = 1.495, nβ = 1.496, nγ = 1.504[7] |

Isostructural relationship between struvite and its hypothetical arsenate analogue.

Experimental Protocols for Identification and Characterization

The discovery and validation of a new mineral, such as a natural form of this compound, would require a suite of analytical techniques to determine its chemical composition, crystal structure, and physical properties.

3.1. Sample Preparation and Initial Analysis

A suspected sample would first be examined under a stereomicroscope to isolate pure crystals. These crystals would then be prepared for various analyses.

3.2. Chemical Composition Analysis

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) coupled with Scanning Electron Microscopy (SEM): This technique would provide a qualitative and semi-quantitative elemental analysis of the mineral, confirming the presence of magnesium (Mg), arsenic (As), and oxygen (O). The low atomic number of nitrogen makes it difficult to detect with EDS.

-

Wavelength-Dispersive X-ray Spectroscopy (WDS) with an Electron Probe Microanalyzer (EPMA): For accurate quantitative chemical analysis, WDS is the preferred method. It can accurately determine the concentrations of Mg, As, and O.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for identifying the presence of the ammonium cation (NH₄⁺) and the arsenate anion (AsO₄³⁻) by their characteristic vibrational modes. They can also detect the presence of water (H₂O) molecules.

3.3. Crystallographic Analysis

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of a new mineral. It provides precise information on the unit cell dimensions, space group, and atomic arrangement, which would confirm if the mineral is isostructural with struvite.

-

Powder X-ray Diffraction (PXRD): This technique is used to obtain a "fingerprint" of the mineral, which can be used for identification and to assess the purity of the sample.

3.4. Physical and Optical Properties

Standard mineralogical techniques would be employed to determine properties such as hardness (using Mohs hardness picks), density (using a pycnometer or by calculation from the crystal structure), lustre, color, streak, and optical properties (using a petrographic microscope).

Experimental workflow for the identification of a new mineral.

Geochemical Considerations and Potential Occurrences

The rarity of a natural this compound mineral is likely due to the specific geochemical conditions required for its formation. Such a mineral would necessitate an environment that is simultaneously enriched in magnesium, arsenic, and ammonium. While magnesium and arsenic can be found together in certain geological settings, high concentrations of ammonium are typically associated with the decomposition of organic matter and are less common in typical mineral-forming environments.[5] Potential, albeit speculative, environments for the formation of such a mineral could include:

-

Guano Deposits: These are rich in phosphates and ammonium, and if the local geology is also a source of magnesium and arsenic, conditions might be favorable.

-

Biomineralization: Certain biological processes are known to produce struvite, and it is conceivable that in an arsenic-rich environment, an arsenate analogue could be formed.

-

Geothermal Systems: Some geothermal springs can have unusual water chemistry that might concentrate the necessary elements.

Conclusion

While this compound is not currently recognized as a natural mineral, its existence as a synthetic compound and the precedent of the isostructural phosphate mineral struvite suggest that its natural occurrence is plausible under specific geochemical conditions. The analytical workflows and experimental protocols outlined in this guide provide a clear pathway for the identification and characterization of this and other new mineral species. For researchers in mineralogy, geochemistry, and materials science, the search for such novel materials remains a compelling frontier.

References

- 1. Analytical chemistry - Journal of the Chemical Society, Abstracts (RSC Publishing) [pubs.rsc.org]

- 2. darwin-online.org.uk [darwin-online.org.uk]

- 3. This compound | AsH4MgNO4 | CID 203535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. mindat.org [mindat.org]

- 6. mindat.org [mindat.org]

- 7. Struvite Mineral Data [webmineral.com]

Methodological & Application

Quantitative Analysis of Arsenates in Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of arsenates in various environmental samples. The methodologies outlined are essential for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical manufacturing processes.

Introduction

Arsenic, a ubiquitous element, exists in various organic and inorganic forms in the environment. The toxicity of arsenic is highly dependent on its chemical form, with inorganic species such as arsenate (As(V)) and arsenite (As(III)) being the most toxic. Therefore, accurate and sensitive quantification of these species in environmental matrices like water, soil, and sediment is crucial for assessing environmental contamination and human health risks. This document details established analytical techniques for arsenic speciation and quantification.

Data Presentation

The following tables summarize typical and reported concentrations of arsenic in various environmental samples. These values can serve as a reference for researchers when evaluating the extent of contamination at a particular site.

Table 1: Arsenic Concentrations in Water Samples

| Water Source | Arsenic Species | Concentration Range (µg/L) | Reference |

| Groundwater (Global) | Total Arsenic | < 0.5 - 5000 | [1] |

| Groundwater (USA) | Total Arsenic | < 1 - > 50 | [2] |

| Lakes | Total Inorganic Arsenic | 1.1 - 6000 | [3] |

| Seawater | Total Arsenic | 0.15 - 6.0 | [3] |

| Drinking Water (WHO Guideline) | Total Arsenic | ≤ 10 | [1] |

Table 2: Arsenic Concentrations in Soil Samples

| Soil Type/Location | Arsenic Species | Concentration Range (mg/kg) | Reference |

| Uncontaminated Surface Soils | Total Arsenic | 0.1 - 40 | [4] |

| Residential Areas (University Place, WA) | Total Arsenic | 3.8 - 163 | [5] |

| Near Smelter Site (Ruston, WA) | Total Arsenic | 2 - 3000 | [5] |

| Mining Areas | Total Arsenic | Can be significantly elevated | [6] |

| Colorado (Average of all land uses) | Total Arsenic | 11 | [7] |

Table 3: Arsenic Concentrations in Sediment Samples

| Location | Arsenic Species | Concentration Range (mg/kg) | Reference |

| Littoral Sediments (Puget Sound Lowland) | Total Arsenic | 7 - > 200 | [8] |

| Sheep Gulch, USA | Total Arsenic | 3.6 - 12.4 | [9] |

| Sedimentary Rocks | Total Arsenic | 1 - 20 (can be higher) | [10] |

| Dan River, USA | Total Arsenic | Below ecological risk screening levels in most samples | [11] |

Experimental Protocols

This section provides detailed protocols for the most common and reliable methods for the quantitative analysis of arsenates in environmental samples.

Method 1: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for Arsenic Speciation

This is the most powerful technique for separating and quantifying different arsenic species.[12]

3.1.1. Principle

HPLC separates the different arsenic species based on their interaction with a stationary phase. The eluent from the HPLC is then introduced into an ICP-MS, which atomizes and ionizes the arsenic atoms, allowing for highly sensitive and element-specific detection.[13]

3.1.2. Sample Preparation

-

Water Samples: Filter the water sample through a 0.45 µm filter. Acidify to pH < 2 with trace-metal grade nitric acid to preserve the sample.[13]

-

Soil and Sediment Samples:

-

Weigh approximately 0.5 g of the dried and homogenized sample into a digestion vessel.

-

Add a mixture of nitric acid and hydrogen peroxide.

-

Perform microwave-assisted digestion to extract the arsenic species.

-

Dilute the digestate with deionized water and filter before analysis.[14]

-

3.1.3. HPLC-ICP-MS Instrumentation and Conditions

-

HPLC System: An Agilent 1100 Series or equivalent.[15]

-

Column: A strong anion exchange column, such as the Hamilton PRP-X100.

-

Mobile Phase: A gradient of ammonium carbonate or ammonium phosphate buffer is commonly used to separate the anionic arsenic species.[16]

-

ICP-MS System: An Agilent 7500ce or equivalent, equipped with a collision/reaction cell to minimize polyatomic interferences.[15]

-

ICP-MS Conditions:

-

RF Power: ~1550 W

-

Carrier Gas Flow: ~1 L/min

-

Monitored m/z: 75 (Arsenic)

-

3.1.4. Quality Control

-

Analyze a method blank with each batch of samples.

-

Analyze a certified reference material (CRM) to verify accuracy.

-

Perform spike recovery experiments to assess matrix effects.

Workflow for HPLC-ICP-MS Analysis

Caption: Workflow for Arsenic Speciation by HPLC-ICP-MS.

Method 2: Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

HG-AAS is a highly sensitive method for the determination of total inorganic arsenic.

3.2.1. Principle

Inorganic arsenic species (As(III) and As(V)) are reduced to volatile arsine gas (AsH₃) using a reducing agent, typically sodium borohydride. The arsine gas is then swept into a heated quartz cell in the light path of an atomic absorption spectrometer, where it is atomized, and the absorbance is measured. To determine total inorganic arsenic, As(V) is first pre-reduced to As(III) using a reagent like potassium iodide.[3][17]

3.2.2. Sample Preparation

-

Water Samples: Acidify the sample with hydrochloric acid. For total inorganic arsenic, add a pre-reducing agent (e.g., potassium iodide and ascorbic acid) and allow sufficient time for the reduction of As(V) to As(III).[18]

-

Soil and Sediment Samples: Perform an acid digestion as described for HPLC-ICP-MS to bring the arsenic into solution. The digestate is then treated as a water sample.

3.2.3. HG-AAS Instrumentation and Conditions

-

Atomic Absorption Spectrometer: Equipped with an arsenic hollow cathode lamp and a quartz tube atomizer (QTA).

-

Hydride Generation System: A continuous flow or batch system.

-

Reagents:

-

Instrumental Parameters:

-

Wavelength: 193.7 nm

-

Slit Width: 0.7 nm

-

Lamp Current: As recommended by the manufacturer.

-

Workflow for HG-AAS Analysis

Caption: Workflow for Arsenic Analysis by HG-AAS.

Method 3: U.S. EPA Method 1632 - Arsenic Speciation in Water and Tissue by Hydride Generation-Cryogenic Trapping-Atomic Absorption Spectrometry (HG-CT-AAS)

This is a highly sensitive method for the speciation of inorganic arsenic (As(III) and As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA).[19][20]

3.3.1. Principle

This method utilizes selective hydride generation at different pH values to differentiate between arsenic species. The generated volatile arsines are then cryogenically trapped to pre-concentrate them and separated by gas chromatography based on their boiling points. Finally, they are detected by atomic absorption spectrometry.[19]

3.3.2. Sample Preparation

-

Water Samples: Collect samples in clean bottles and preserve by acidifying with HCl to pH < 2 and storing at 0-4°C.[21]

-

Tissue Samples: Require digestion with HCl or NaOH prior to analysis.[20]

3.3.3. HG-CT-AAS Instrumentation and Conditions

-

Hydride Generation System: With precise pH control.

-

Cryogenic Trapping System: A packed column (e.g., Chromosorb) cooled with liquid nitrogen.

-

Gas Chromatograph (GC): To separate the trapped arsines.

-

Atomic Absorption Spectrometer: As described for HG-AAS.

3.3.4. Speciation Procedure

-

As(III) determination: The sample is buffered to a pH of ~6, and sodium borohydride is added. Only As(III) is efficiently converted to arsine at this pH.

-

Total Inorganic As, MMA, and DMA determination: The sample is acidified with HCl, and then sodium borohydride is added. All three species are converted to their respective volatile arsines.

-

As(V) determination: The concentration of As(V) is calculated by subtracting the As(III) concentration from the total inorganic arsenic concentration.

Logical Relationship for EPA Method 1632 Speciation

Caption: Calculation of As(V) in EPA Method 1632.

Conclusion

The choice of analytical method for the quantitative analysis of arsenates in environmental samples depends on the specific requirements of the study, including the desired detection limits, the need for speciation, and the available instrumentation. HPLC-ICP-MS offers the most comprehensive information on arsenic speciation with high sensitivity. HG-AAS is a robust and sensitive technique for total inorganic arsenic, while EPA Method 1632 provides a highly sensitive method for the speciation of the most common inorganic and methylated arsenic species. Adherence to strict quality control procedures is paramount for obtaining accurate and reliable data.

References

- 1. Arsenic Contamination of Groundwater: A Review of Sources, Prevalence, Health Risks, and Strategies for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USGS FS-063-00 Arsenic in Ground-Water Resources of the United States [pubs.usgs.gov]

- 3. docs.publicnow.com [docs.publicnow.com]

- 4. mafes.msstate.edu [mafes.msstate.edu]

- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 6. Distribution of Arsenic in the Environment - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scribenet.response.epa.gov [scribenet.response.epa.gov]

- 8. Littoral sediment arsenic concentrations predict arsenic trophic transfer and human health risk in contaminated lakes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. oiv.int [oiv.int]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. brooksapplied.com [brooksapplied.com]

- 20. epa.gov [epa.gov]

- 21. NEMI Method Summary - 1632 [nemi.gov]

Application of Ammonium Magnesium Arsenate in Hydrometallurgy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In hydrometallurgical processes, the effective removal of arsenic is a critical challenge due to its toxicity and detrimental effects on metal recovery and product purity. One promising method for arsenic remediation is the precipitation of ammonium magnesium arsenate (MgNH₄AsO₄·6H₂O), a crystalline salt with low solubility. This technique facilitates the selective removal of arsenic from various process solutions, such as those derived from the leaching of copper smelter dust or enargite concentrates.[1][2] The formation of this compound offers an efficient pathway to immobilize arsenic into a stable solid form, thereby enabling its separation from valuable metals and minimizing environmental discharge.

This document provides detailed application notes and experimental protocols for the use of this compound in hydrometallurgical applications, focusing on arsenic removal.

Data Presentation

Table 1: Optimal Conditions for Arsenic Precipitation as this compound

| Parameter | Optimal Value | Notes | Source |

| pH | 9.0 - 9.5 | Formation of Mg(OH)₂ and Mg₃(AsO₄)₂ may occur at pH > 9.5, while MgHAsO₄ can form at pH < 9.0.[1][2] | [1][2] |

| Molar Ratio (NH₄⁺:As) | ≥ 6:1 | A higher ratio ensures sufficient ammonium ions for complete precipitation. A ratio of 8:1 has been shown to be effective.[1][2] | [1][2] |

| Molar Ratio (Mg²⁺:As) | 1.5:1 to 1.6:1 | A slight excess of magnesium is required to drive the precipitation reaction. | [1][2] |

| Temperature | Room Temperature | Increasing temperature can lead to a higher residual concentration of arsenic in the solution.[1] | [1] |

Table 2: Arsenic Removal Efficiency and Precipitate Composition

| Initial As Concentration (g/L) | Final As Concentration (mg/L) | Arsenic Removal Efficiency (%) | Molar Ratio (NH₄⁺:As) | Molar Ratio (Mg²⁺:As) | pH | Precipitate Arsenic Content (%) | Source |

| 5.86 | 1.8 | >99.9 | 8:1 | 1.6:1 | 9.5 | - | [1] |

| Not Specified | Not Specified | 96.38 | 8:1 | 1.5:1 | Not Specified | 28.96 (as MgNH₄AsO₄·6H₂O) | [2] |

Experimental Protocols

Protocol 1: Arsenic Removal from a Synthetic Hydrometallurgical Solution

This protocol outlines the procedure for precipitating arsenic as this compound from a synthetic solution containing a known concentration of arsenate ions.

Materials:

-

Arsenic-containing solution (e.g., prepared by dissolving Na₂HAsO₄·7H₂O in deionized water)

-

Magnesium chloride solution (MgCl₂·6H₂O), 1 M

-

Ammonium hydroxide solution (NH₄OH), concentrated (28-30%)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Filtration apparatus (e.g., vacuum filter with filter paper)

-

Drying oven

-

Analytical equipment for arsenic determination (e.g., ICP-OES or AAS)

Procedure:

-

Solution Preparation: Prepare a synthetic hydrometallurgical solution containing a known concentration of pentavalent arsenic (As(V)). The initial concentration can be representative of industrial process streams (e.g., 1-10 g/L As).

-

pH Adjustment (Initial): Adjust the pH of the arsenic-containing solution to approximately 7.0 using HCl or NaOH.

-

Reagent Addition:

-

With continuous stirring, add the magnesium chloride solution to the arsenic solution to achieve the desired Mg²⁺:As molar ratio (e.g., 1.6:1).

-

Slowly add concentrated ammonium hydroxide to the solution to raise the pH and provide the ammonium source. The target NH₄⁺:As molar ratio should be at least 6:1.

-

-

pH Control and Precipitation: Carefully monitor and adjust the pH of the solution to the optimal range of 9.0-9.5 by adding ammonium hydroxide. Maintain vigorous stirring for a defined reaction time (e.g., 60 minutes) at room temperature to allow for complete precipitation of this compound.

-

Precipitate Separation:

-

After the reaction period, cease stirring and allow the precipitate to settle.

-

Separate the solid precipitate from the solution by filtration.

-

Wash the precipitate with a small amount of deionized water to remove any entrained solution.

-

-

Drying and Analysis:

-

Dry the collected precipitate in an oven at a low temperature (e.g., 50-60 °C) to a constant weight.

-

Analyze the arsenic concentration in the filtrate to determine the removal efficiency.

-

The dried precipitate can be characterized using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the formation of MgNH₄AsO₄·6H₂O.[1]

-

Mandatory Visualization

Caption: Chemical pathway for the precipitation of arsenic.

Caption: Experimental workflow for arsenic removal.

References

Application Notes and Protocols: Ammonium Magnesium Arsenate as a Precursor for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ammonium magnesium arsenate (NH₄MgAsO₄·6H₂O) as a precursor for the synthesis of advanced materials, with a primary focus on the production of magnesium arsenate (Mg₃(AsO₄)₂). The protocols detailed below are based on established chemical principles of thermal decomposition and precipitation reactions.

Application Note 1: Synthesis of Magnesium Arsenate Powders

This compound serves as an effective single-source precursor for the synthesis of magnesium arsenate powders. The primary advantage of using this precursor lies in its ability to yield a high-purity product upon thermal decomposition. The volatile components, ammonia (NH₃) and water (H₂O), are eliminated at elevated temperatures, leaving behind the desired magnesium arsenate phase. This method avoids the complexities of solid-state reactions which often require high temperatures and can lead to inhomogeneous products.

The thermal decomposition process allows for control over the resulting particle size and crystallinity of the magnesium arsenate powder by tuning the calcination temperature and duration. The resulting magnesium arsenate materials have potential applications in various fields, including as phosphor materials when appropriately doped.

Application Note 2: Precursor for Doped Magnesium Arsenate Phosphors

A significant application of magnesium arsenate derived from the this compound precursor is in the field of luminescent materials. Specifically, manganese-activated magnesium arsenate has been utilized as a red-luminescing phosphor.[1] The use of this compound as a precursor provides a convenient route to homogeneously incorporate dopant ions, such as manganese, into the crystal lattice of the final magnesium arsenate product. This is achieved by co-precipitating the manganese ions along with the this compound precursor. Subsequent thermal decomposition yields a doped magnesium arsenate phosphor with tailored luminescent properties.

Experimental Protocols

Caution: Arsenic compounds are highly toxic and carcinogenic. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All waste materials containing arsenic must be disposed of according to institutional and national safety regulations.

Protocol 1: Synthesis of this compound Hexahydrate (Precursor)

This protocol describes the aqueous precipitation method for synthesizing this compound hexahydrate.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Diammonium hydrogen arsenate ((NH₄)₂HAsO₄)

-

Ammonium hydroxide solution (NH₄OH, 25-30%)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of magnesium chloride hexahydrate in deionized water in a beaker to create a 1 M solution.

-

In a separate beaker, dissolve an equimolar amount of diammonium hydrogen arsenate in deionized water to create a 1 M solution.

-

-

Precipitation:

-

Place the magnesium chloride solution on a magnetic stirrer.

-

Slowly add the diammonium hydrogen arsenate solution to the magnesium chloride solution while stirring continuously.

-

Adjust the pH of the mixture to approximately 8-9 by the dropwise addition of ammonium hydroxide solution. A white precipitate of this compound hexahydrate will form.

-

-

Aging the Precipitate:

-

Continue stirring the suspension at room temperature for 1-2 hours to allow for the complete precipitation and aging of the crystals.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Follow with a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the collected white crystalline powder in a drying oven at a low temperature (e.g., 40-50 °C) for several hours until a constant weight is achieved.

-

Protocol 2: Synthesis of Magnesium Arsenate Powder via Thermal Decomposition

This protocol details the thermal decomposition of the this compound hexahydrate precursor to produce magnesium arsenate powder.

Materials and Equipment:

-

This compound hexahydrate (from Protocol 1)

-

Ceramic crucible (e.g., alumina)

-

Tube furnace with temperature controller and gas flow capabilities

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Place a known amount of the dried this compound hexahydrate powder into a ceramic crucible.

-

-

Thermal Decomposition:

-

Place the crucible in the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air.

-

Heat the furnace to the desired decomposition temperature. Based on analogous compounds, a temperature range of 700-1200 °C is suggested.[2][3] The final temperature will influence the crystallinity and particle size of the magnesium arsenate.

-

Hold the temperature for a specified duration, typically 2-4 hours, to ensure complete decomposition.

-

-

Cooling and Collection:

-

After the designated time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

-

Once cooled, carefully remove the crucible containing the white magnesium arsenate powder.

-

Characterization:

The resulting magnesium arsenate powder can be characterized using standard solid-state characterization techniques such as:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To verify the absence of ammonium and water vibrational modes.

Data Presentation

Table 1: Properties of this compound and its Decomposition Product

| Property | This compound (NH₄MgAsO₄·6H₂O) | Magnesium Arsenate (Mg₃(AsO₄)₂) |

| Molar Mass | 289.35 g/mol | 350.75 g/mol |

| Appearance | Colorless rhombic crystals[4] | White powder[1] |

| Crystal System | Orthorhombic | - |

| Decomposition Products | Mg₃(AsO₄)₂, NH₃, H₂O | - |

Table 2: Experimental Parameters for the Synthesis of Magnesium Arsenate

| Parameter | Value/Range | Purpose |

| Precursor | NH₄MgAsO₄·6H₂O | Single-source for Mg and AsO₄ |

| Decomposition Temp. | 700 - 1200 °C | To ensure complete removal of NH₃ and H₂O and control crystallinity.[2][3] |

| Dwell Time | 2 - 4 hours | To ensure complete reaction and phase formation. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent unwanted side reactions at high temperatures. |

Visualizations

Caption: Workflow for the synthesis of this compound precursor.

Caption: Workflow for the synthesis of magnesium arsenate advanced material.

References

Application Notes and Protocols for Trace Arsenic Detection via Ammonium Magnesium Arsenate Precipitation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the detection of trace amounts of arsenic through precipitation as ammonium magnesium arsenate. This classical gravimetric method, while traditionally used for higher concentrations, can be adapted for trace analysis with careful control of experimental conditions.

Introduction

Arsenic is a toxic element of significant concern in environmental monitoring, food safety, and pharmaceutical analysis. The precipitation of arsenic as this compound (MgNH₄AsO₄·6H₂O) is a well-established chemical method for its separation and quantification. In this method, arsenate ions in an ammoniacal solution react with magnesium and ammonium ions to form a crystalline precipitate. This precipitate can then be isolated and either weighed directly (gravimetric analysis) or dissolved and titrated (volumetric analysis). For trace analysis, the gravimetric approach is often followed by igniting the precipitate to form magnesium pyroarsenate (Mg₂As₂O₇), which is a more stable and anhydrous form for weighing.

Principle of the Method

The detection of arsenic using this method involves the following key steps:

-

Sample Preparation and Oxidation: Any arsenic present in the sample must be converted to the arsenate (AsO₄³⁻) form. This is typically achieved by digestion with oxidizing acids.

-

Precipitation: In a buffered ammoniacal solution, magnesium ions (Mg²⁺) and ammonium ions (NH₄⁺) are added to the sample containing arsenate, leading to the formation of a sparingly soluble precipitate of this compound hexahydrate.

AsO₄³⁻ + Mg²⁺ + NH₄⁺ + 6H₂O → MgNH₄AsO₄·6H₂O(s)

-

Isolation and Washing: The precipitate is filtered and washed to remove any soluble impurities.

-

Quantification:

-

Gravimetric Method: The precipitate is dried and ignited at a high temperature to convert it to magnesium pyroarsenate (Mg₂As₂O₇), which is then weighed. The mass of arsenic is calculated stoichiometrically.

2MgNH₄AsO₄·6H₂O(s) → Mg₂As₂O₇(s) + 2NH₃(g) + 13H₂O(g)

-

Volumetric Method: The precipitate is dissolved in acid and titrated with a standard solution.

-

Key Experimental Considerations

Several factors can influence the accuracy and sensitivity of this method, especially at trace concentrations:

-

pH Control: The precipitation is quantitative in a specific pH range, typically around 8-9. Deviations from this range can lead to incomplete precipitation or the formation of other magnesium salts.

-

Solubility of the Precipitate: this compound has a low but non-zero solubility, which can be a significant source of error in trace analysis. Cooling the solution and using a wash solution containing ammonia can help to minimize solubility losses.

-

Interferences: Several ions can interfere with the precipitation process.

-

Phosphate: Phosphate ions behave similarly to arsenate and will co-precipitate as ammonium magnesium phosphate, leading to erroneously high results.

-

Cations: Cations that form insoluble hydroxides in ammoniacal solution (e.g., Fe³⁺, Al³⁺) can also interfere. These should be removed prior to the precipitation of arsenic.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the determination of arsenic using the this compound method. It is important to note that performance characteristics like detection limits are highly dependent on the sample matrix and the specific instrumentation used for the final measurement in modern adaptations of this classical method.

Table 1: General Performance Characteristics

| Parameter | Value/Range | Notes |

| Applicable Concentration Range | > 1 mg/L | Traditionally a macro-analytical technique. |

| pH for Precipitation | 8.0 - 9.0 | Critical for quantitative precipitation. |

| Ignition Temperature (Gravimetric) | 900 - 1000 °C | For complete conversion to Mg₂As₂O₇. |

Table 2: Potential Interferences and Mitigation

| Interfering Ion | Effect | Mitigation Strategy |

| Phosphate (PO₄³⁻) | Positive interference (co-precipitation) | Separation of phosphate prior to arsenic precipitation (e.g., using magnesia mixture). |

| Iron (Fe³⁺), Aluminum (Al³⁺) | Positive interference (hydroxide precipitation) | Removal by precipitation at a controlled pH before adding the magnesium reagent. |

| Chromium (Cr³⁺), Cobalt (Co²⁺), Nickel (Ni²⁺) | Can form complexes or co-precipitate | Masking agents or prior separation may be required. |

Experimental Protocols

Protocol 1: Gravimetric Determination of Trace Arsenic

This protocol outlines the steps for the gravimetric determination of arsenic in a water sample.

Materials and Reagents:

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Magnesia Mixture: Dissolve 55 g of MgCl₂·6H₂O and 70 g of NH₄Cl in 650 mL of deionized water. Add 350 mL of 8 M NH₄OH, mix, and allow to stand for several days. Filter before use.

-

Ammonium Hydroxide (NH₄OH), 1:1 (v/v)

-

Wash Solution: Dilute 25 mL of 8 M NH₄OH to 1 L with deionized water.

-

Gooch crucible or equivalent filtering apparatus

-

Muffle furnace

Procedure:

-

Sample Preparation and Oxidation: a. Take a known volume of the sample (e.g., 100 mL, depending on the expected arsenic concentration). b. Acidify the sample with 5 mL of concentrated HNO₃ and 2 mL of concentrated H₂SO₄. c. Evaporate the solution gently on a hot plate until fumes of SO₃ appear. This step digests the organic matter and ensures all arsenic is in the pentavalent state. d. Cool the residue and carefully add 50 mL of deionized water.

-

Precipitation: a. To the cooled solution, add a few drops of methyl red indicator. b. Neutralize the solution by adding 1:1 NH₄OH dropwise until the color changes from red to yellow. c. Add 1 mL of concentrated HCl. d. Slowly add 10 mL of the magnesia mixture while stirring constantly. e. Add 1:1 NH₄OH dropwise with constant stirring until the solution is alkaline. f. Allow the solution to stand for at least 4 hours, preferably overnight, to ensure complete precipitation.

-

Filtration and Washing: a. Filter the precipitate through a pre-weighed Gooch crucible. b. Wash the precipitate with the cold wash solution until free from chlorides (test the filtrate with silver nitrate solution).

-

Ignition and Weighing: a. Dry the crucible and precipitate in an oven at 105 °C. b. Transfer the crucible to a muffle furnace and gradually increase the temperature to 900-1000 °C. c. Ignite at this temperature for 2 hours. d. Cool the crucible in a desiccator and weigh. e. Repeat the ignition and weighing steps until a constant weight is obtained.

Calculation:

The weight of arsenic is calculated using the following formula:

Weight of As (g) = Weight of Mg₂As₂O₇ (g) × (2 × Atomic weight of As) / (Molecular weight of Mg₂As₂O₇)

Weight of As (g) = Weight of Mg₂As₂O₇ (g) × (149.84 / 310.44)

Weight of As (g) = Weight of Mg₂As₂O₇ (g) × 0.4827

Protocol 2: Volumetric Determination of Arsenic (for higher trace concentrations)

This protocol provides an alternative to the gravimetric finish.

Materials and Reagents:

-

All reagents from Protocol 1.

-

Standardized Iodine (I₂) solution (e.g., 0.01 N)

-

Starch indicator solution

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Precipitation and Filtration: Follow steps 1 and 2 from Protocol 1.

-

Dissolution of Precipitate: a. After washing the precipitate, dissolve it in a minimal amount of concentrated HCl. b. Wash the filter thoroughly with hot deionized water and collect the washings with the dissolved precipitate.

-

Titration: a. Neutralize the acidic solution with NaHCO₃. b. Add an excess of NaHCO₃ to buffer the solution. c. Add 1 mL of starch indicator solution. d. Titrate with the standard 0.01 N iodine solution until the first permanent blue color appears.

Calculation:

The amount of arsenic is calculated based on the stoichiometry of the reaction between arsenite and iodine. (Note: The arsenate from the precipitate is reduced to arsenite during the dissolution in HCl in the presence of an appropriate reducing agent, which is a necessary preceding step not fully detailed here for brevity but is crucial for this titration).

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principles of the arsenic detection method.